molecular formula C26H50O6 B1251021 Passifloricin B

Passifloricin B

Cat. No. B1251021
M. Wt: 458.7 g/mol
InChI Key: JZNFIVBUHKHIMV-ARXROMJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Passifloricin B is a natural product found in Passiflora foetida with data available.

Scientific Research Applications

Overview of Passiflora and Its Constituents

  • Passiflora, including species like Passiflora incarnata, is known for its CNS depressant properties. Phyto-constituents like flavonoids, glycosides, alkaloids, and others have been reported in Passiflora species. Research highlights the benzoflavone (BZF) moiety from P. incarnata for potential medicinal applications (Dhawan, Dhawan, & Sharma, 2004).

Discovery and Isolation of Passifloricins

  • Passifloricins, including passifloricin B, are polyketides α-pyrones isolated from Passiflora foetida resin. These compounds are unique to this passion flower and were not detected in other species (Echeverri et al., 2001).

Synthetic Approaches

  • The stereoselective total synthesis of passifloricin A, which shares structural similarities with passifloricin B, demonstrates the interest in synthesizing these compounds for potential applications. The synthesis involves steps like Maruoka asymmetric allylation and Grubbs' olefin metathesis (Reddy et al., 2013).

Ethnopharmacology and Clinical Applications

  • Passiflora species have been used traditionally for a variety of treatments, like insomnia, anxiety, and other CNS disorders. P. incarnata is particularly notable for its ethnopharmacological relevance and has been subjected to clinical evaluations for its pharmacology, efficacy, and safety (Miroddi et al., 2013).

Anxiolytic and Sedative Activities

  • Studies on Passiflora edulis, related to Passifloricin B, have shown anxiolytic and sedative activities, highlighting the importance of flavonoids in these effects (Deng et al., 2010).

Chemical Composition and Metabolite Profiling

  • A comprehensive study of the chemical composition of Passiflora species revealed a variety of metabolites, including flavonoids and fatty acid conjugates. These findings provide insights into the diverse pharmacological activities of Passiflora species (Farag et al., 2016).

Potential Antiprotozoal and Antimycobacterial Activities

  • Structural analogues of passifloricin B have shown significant in vitro activity against pathogens like Leishmania panamensis, Plasmodium falciparum, and Mycobacterium tuberculosis, indicating potential for antiprotozoal and antimycobacterial applications (Cardona et al., 2006).

properties

Product Name

Passifloricin B

Molecular Formula

C26H50O6

Molecular Weight

458.7 g/mol

IUPAC Name

(4S,6R)-4-hydroxy-6-[(2R,4S,6S)-2,4,6-trihydroxyhenicosyl]oxan-2-one

InChI

InChI=1S/C26H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(27)16-22(28)17-23(29)18-25-19-24(30)20-26(31)32-25/h21-25,27-30H,2-20H2,1H3/t21-,22-,23+,24-,25+/m0/s1

InChI Key

JZNFIVBUHKHIMV-ARXROMJUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H](C[C@@H](C[C@H](C[C@@H]1C[C@@H](CC(=O)O1)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(CC(CC1CC(CC(=O)O1)O)O)O)O

synonyms

passifloricin B

Origin of Product

United States

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